N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine is a synthetic organic compound notable for its unique structure, which combines a furan ring with a cyclohexane moiety. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in organic synthesis.
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine falls under the classification of amines, specifically secondary amines due to the presence of the nitrogen atom bonded to two carbon atoms. It is also categorized as a furan derivative, which contributes to its chemical properties and reactivity.
The synthesis of N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine typically involves multiple steps:
The molecular formula of N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine is . Its structure can be described as follows:
Property | Value |
---|---|
Molecular Weight | 291.5 g/mol |
IUPAC Name | N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexan-1-amine |
InChI | InChI=1S/C19H33NO/c1-15(2)6-9-17(19-5-4-14-21-19)12-13-20-18-10-7-16(3)8-11-18/h4-5,14-18,20H,6-13H2,1-3H3 |
InChI Key | GLJNQSIDBZLUQA-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CC1)NCCC(CCC(C)C)C2=CC=CO2 |
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine involves interactions with biological targets at a molecular level:
These interactions can lead to modulation of various biological pathways, potentially resulting in antibacterial or anticancer effects.
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine exhibits typical physical properties associated with organic compounds:
The chemical properties include reactivity patterns that are characteristic of both furan and amine functionalities:
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine has diverse applications across several scientific fields:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4